N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-3-1-2-4-13(12)17-14(19)18-7-10-21-15(11-18)5-8-20-9-6-15/h1-4H,5-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSQAVPKULVFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl and carboxamide groups. One common method involves the reaction of a suitable diol with a diamine to form the spirocyclic intermediate, which is then reacted with 2-chlorobenzoyl chloride to introduce the chlorophenyl group. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity makes it a candidate for studies in drug discovery and development, particularly for its interactions with biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly for conditions where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Phenyl Analog: N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Structural Differences :
- The phenyl group replaces the 2-chlorophenyl substituent.
- Absence of chlorine reduces electron-withdrawing effects and steric bulk.
Hypothesized Impact :
- Solubility : The chlorine atom in the target compound may lower solubility in polar solvents compared to the phenyl analog due to increased hydrophobicity.
- Binding Affinity : The electronegative chlorine could enhance interactions with electron-rich biological targets (e.g., enzymes or receptors) via halogen bonding .
Enamine Ltd Spiro Derivative: 3-(Aminomethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxylate
Structural Differences :
- Substitution at the 4-position: Carboxylate group vs. carboxamide.
- Additional aminomethyl group on the spiro core.
Hypothesized Impact :
- Charge and Reactivity : The carboxylate group introduces a negative charge, enhancing water solubility. In contrast, the carboxamide in the target compound may support hydrogen bonding without ionization.
- Functional Flexibility: The aminomethyl group could allow for further derivatization, expanding applications in drug discovery .
T3-Cl-Derived Compounds ()
Several analogs from share the (2-chlorophenyl)diphenylmethyl group but lack the spiro core:
- Examples :
- T91: 1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- T103: N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine
Key Contrasts :
- Core Structure: Linear vs. spirocyclic frameworks.
- Functional Groups : The carboxamide in the target compound may offer different hydrogen-bonding profiles compared to dione (T91) or benzothiazole (T103) moieties.
- Melting Points : T3-Cl derivatives exhibit melting points ranging from 89°C (T94) to 166.7°C (T105), suggesting that the target compound’s melting point could fall within this range if structurally analogous .
Structural and Functional Comparison Table
Research Implications and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
